molecular formula C8H12FN3 B13504837 4-(4-fluoro-1H-pyrazol-3-yl)piperidine

4-(4-fluoro-1H-pyrazol-3-yl)piperidine

Cat. No.: B13504837
M. Wt: 169.20 g/mol
InChI Key: MANSDOAIPSQDMP-UHFFFAOYSA-N
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Description

4-(4-Fluoro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound characterized by a piperidine ring fused with a fluorinated pyrazole moiety. The fluorine atom at the 4-position of the pyrazole ring enhances its stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science . Its dihydrochloride salt form improves solubility and bioavailability, which is critical for therapeutic applications . The compound's synthesis typically involves fluorination steps, with industrial-scale production emphasizing consistent yield and purity .

Properties

Molecular Formula

C8H12FN3

Molecular Weight

169.20 g/mol

IUPAC Name

4-(4-fluoro-1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C8H12FN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12)

InChI Key

MANSDOAIPSQDMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NN2)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile . The reaction is typically carried out under microwave irradiation at 90°C for 15 minutes . Industrial production methods may involve similar fluorination processes, but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

4-(4-fluoro-1H-pyrazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Pyrazole-Piperidine Derivatives

Key structural variations include halogen substitutions (e.g., Br, Cl, I) on the pyrazole ring and modifications to the piperidine ring. These changes significantly alter lipophilicity, reactivity, and biological activity:

Compound Name Substituents Unique Features Biological Implications
4-(4-Bromo-1H-pyrazol-1-yl)-3,3-difluoropiperidine Bromine at pyrazole 4-position; difluoropiperidine High halogen electronegativity Enhanced binding to hydrophobic enzyme pockets
4-(4-Chloro-1H-pyrazol-1-yl)-3,3-difluoropiperidine Chlorine substitution Smaller atomic radius than Br Potentially higher metabolic stability
4-(4-Iodo-1H-pyrazol-1-yl)-3,3-difluoropiperidine Iodine substitution Increased lipophilicity Improved membrane permeability

Comparison Insight: Bromine and iodine enhance lipophilicity, favoring membrane penetration, while chlorine balances reactivity and stability. The difluoropiperidine moiety in these analogs introduces conformational rigidity compared to non-fluorinated derivatives .

Pyrazole-Piperidine vs. Pyridine-Piperidine Hybrids

Replacing the piperidine ring with pyridine alters electronic properties and bioactivity:

  • 3-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine : Combines pyrazole and piperidine, enabling dual hydrogen-bonding interactions .

Key Difference : Piperidine's saturated ring offers flexibility, while pyridine's aromaticity enhances planar interactions. This distinction impacts target selectivity in drug design .

Trifluoromethyl and Nitro Group Modifications

The addition of electron-withdrawing groups (e.g., trifluoromethyl, nitro) influences electronic density and reactivity:

  • 1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole : Nitro and trifluoromethyl groups increase electrophilicity, enhancing covalent binding to nucleophilic targets .
  • 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)oxy)methyl)piperidine : Trifluoromethyl improves metabolic stability and bioavailability .

Comparison Insight : Trifluoromethyl groups reduce oxidative metabolism, extending half-life, while nitro groups may introduce toxicity risks .

Ring System Variations (Piperidine vs. Azetidine, Morpholine)

Modifying the amine ring system alters pharmacokinetics and target engagement:

Compound Name Ring System Unique Aspects
2-{3-[(4-Chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine Azetidine (4-membered ring) Higher ring strain, increased reactivity
4-(Morpholine-1-carbonyl)-1-propyl-pyrazol-3-amine Morpholine Oxygen atom enhances solubility and hydrogen-bonding

Comparison Insight : Azetidine's strain promotes stronger target binding but may reduce metabolic stability. Morpholine's oxygen improves water solubility, beneficial for oral bioavailability .

Aromatic Substituent Effects

Substituting aromatic groups (e.g., thiophene, phenyl) on the piperidine ring modulates electronic and steric properties:

  • 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine : Thiophene's sulfur atom enables π-π stacking and metal coordination .
  • 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-(phenyl)piperidine : Phenyl group increases hydrophobicity, favoring CNS penetration .

Key Difference : Thiophene's electron-rich structure enhances interactions with metalloenzymes, while phenyl prioritizes passive diffusion .

Data Tables

Table 1: Comparison of Halogen-Substituted Analogs

Compound Halogen Piperidine Modification Lipophilicity (LogP)
4-Bromo Br 3,3-Difluoro 2.8
4-Chloro Cl 3,3-Difluoro 2.3
4-Iodo I 3,3-Difluoro 3.5

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